2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene
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Overview
Description
2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a cyclopropylmethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-methyl-4-(cyclopropylmethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Addition Reactions: The cyclopropylmethoxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various substituents.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted benzene derivatives, while oxidation and reduction reactions can produce various functionalized compounds.
Scientific Research Applications
2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene depends on its specific application and the molecular targets involvedFor example, in medicinal chemistry, its derivatives may act as inhibitors or activators of specific enzymes, influencing disease-related pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDIZIHZEVWOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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